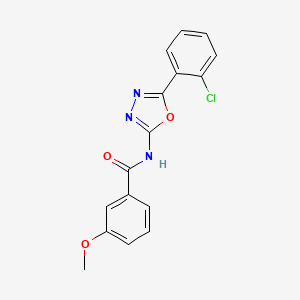

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c1-22-11-6-4-5-10(9-11)14(21)18-16-20-19-15(23-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKLLTDYVFIJHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with 3-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring and the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives, such as amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit anticancer properties. N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide has been studied for its ability to inhibit the proliferation of cancer cell lines. The presence of the chlorophenyl group enhances its interaction with specific biological targets, potentially leading to apoptosis in cancer cells.

A study demonstrated that derivatives of oxadiazoles can act as potent inhibitors of tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its structure allows for effective binding to bacterial enzymes, disrupting their function and leading to bacterial cell death. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .

Pesticidal Activity

This compound has been investigated for its potential as a pesticide. The oxadiazole ring is known for its insecticidal properties, making this compound a candidate for further development in agricultural applications. Studies have shown that similar compounds can effectively target pests while minimizing harm to beneficial insects .

Photophysical Properties

The unique structure of this compound contributes to interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation can be harnessed in developing new materials for electronic applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar derivatives:

Structural and Electronic Differences

- Core Heterocycle : The 1,3,4-oxadiazole ring in the target compound contrasts with the thiazole ring in . Oxadiazoles exhibit stronger electron-withdrawing effects, which may influence binding interactions in biological systems compared to thiazoles .

- Substituent Effects: The 2-chlorophenyl group at the oxadiazole 5-position may enhance lipophilicity and steric bulk compared to the thioxo group in ’s compound.

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H13ClN4O2

- Molecular Weight : 300.73 g/mol

- IUPAC Name : this compound

This compound features a chlorophenyl group and an oxadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation. A study reported that oxadiazole derivatives exhibited moderate to high potency against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanisms of action for compounds containing the oxadiazole moiety include:

- Inhibition of Kinases : Certain derivatives have been identified as inhibitors of RET kinase, which is implicated in various cancers. For example, a related compound demonstrated strong inhibition of RET activity in both molecular and cellular assays .

- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Study 1: RET Kinase Inhibition

A specific derivative containing the oxadiazole ring was tested for its ability to inhibit RET kinase activity. The results showed that it significantly reduced cell proliferation driven by RET mutations, suggesting its potential as a lead compound for cancer therapy .

Case Study 2: Melanoma Cell Growth

Another study focused on the effects of related benzamide derivatives on melanoma cells. The results indicated that these compounds could downregulate melanin production and inhibit melanoma cell growth by inducing cell cycle arrest at the G1 phase .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide?

- Methodological Answer : The compound is synthesized via condensation reactions. For example, a similar oxadiazole derivative was prepared by refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours, followed by purification via recrystallization . Another approach involves coupling benzoyl chloride derivatives with oxadiazole intermediates in pyridine, monitored by TLC for reaction completion . Key steps include refluxing, solvent selection (e.g., triethylamine or pyridine), and purification using column chromatography or recrystallization.

Q. How is the compound characterized after synthesis?

- Methodological Answer : Characterization involves spectroscopic and crystallographic techniques:

- NMR/IR : For functional group identification and structural confirmation.

- X-ray crystallography : Determines molecular geometry and packing. For example, orthorhombic crystal systems (space group P222) with cell parameters a = 6.0171 Å, b = 15.3120 Å, and c = 18.1493 Å were reported for a related oxadiazole derivative .

- Elemental analysis : Validates purity and composition .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

- Methodological Answer : Standard assays include:

- Agar dilution/microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.

- Zone of inhibition : Measures bacterial growth suppression.

- Comparisons with control antibiotics (e.g., ampicillin) are critical. For example, oxadiazole derivatives with chloro substituents showed MIC values as low as 12.5 µg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. What structural features influence its biological activity?

- Methodological Answer :

- Substituent position : The 2-chlorophenyl group enhances lipophilicity and membrane penetration compared to 4-chloro isomers, as seen in SAR studies .

- Methoxy group : Electron-donating effects from the 3-methoxybenzamide moiety may stabilize charge-transfer interactions with biological targets.

- Oxadiazole core : The 1,3,4-oxadiazole ring contributes to π-π stacking and hydrogen bonding, critical for enzyme inhibition (e.g., PFOR enzyme in anaerobic organisms) .

Q. How do intermolecular interactions in the crystal structure affect stability?

- Methodological Answer :

- Hydrogen bonding : Centrosymmetric dimers form via N–H···N interactions (e.g., N1–H1···N2 in related compounds), stabilizing crystal packing .

- C–H···O/F interactions : Non-classical hydrogen bonds (e.g., C4–H4···F2/O3) further enhance lattice stability.

- Crystal system : Orthorhombic systems (e.g., P222) with Z = 4 and calculated density ~1.30 g/cm³ suggest tight molecular packing .

Q. Are there contradictions in reported bioactivity data across studies?

- Methodological Answer : Contradictions arise from:

- Positional isomerism : 2-Chlorophenyl derivatives may show higher antimicrobial activity than 4-chloro analogs due to steric/electronic effects .

- Assay variability : Differences in microbial strains, solvent systems (e.g., DMSO vs. aqueous buffers), and incubation times can skew results. Researchers must standardize protocols and include positive controls.

Q. How does the methoxy group influence electronic properties?

- Methodological Answer :

- Spectrofluorometric analysis : Methoxy groups enhance fluorescence intensity by donating electrons to the benzamide ring, as seen in similar compounds with λ = 420 nm .

- Computational modeling : HOMO-LUMO calculations can quantify electron-donating effects, correlating with experimental UV-Vis or fluorescence data.

Q. What computational methods support pharmacological optimization?

- Methodological Answer :

- Molecular docking : Predicts binding affinities to targets like PFOR or cyclooxygenase-2 (COX-2). For example, amide conjugation in nitazoxanide analogs directly inhibits PFOR .

- QSAR models : Relate substituent electronegativity or lipophilicity (ClogP) to bioactivity. Chlorine and methoxy groups often improve LogP values for blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.